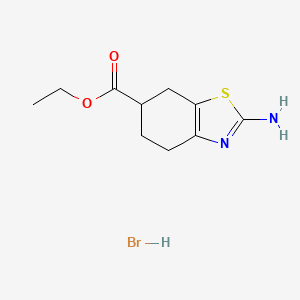

Ethyl 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole-6-carboxylate hydrobromide

Description

Ethyl 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole-6-carboxylate hydrobromide is a bicyclic heterocyclic compound featuring a tetrahydrobenzothiazole core with an amino group at position 2 and an ethyl carboxylate ester at position 4. The hydrobromide salt enhances its solubility in polar solvents, making it advantageous for pharmaceutical and synthetic applications. This compound is synthesized via cyclocondensation reactions involving ethyl glycinate derivatives and sulfur-containing precursors, as described in methods for analogous structures . Its CAS registry number is 134136-00-8 (free base), with the hydrobromide form likely derived from protonation of the amino group .

The tetrahydrobenzothiazole scaffold is notable for its bioactivity, particularly in central nervous system (CNS) targeting and enzyme inhibition.

Properties

IUPAC Name |

ethyl 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole-6-carboxylate;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2S.BrH/c1-2-14-9(13)6-3-4-7-8(5-6)15-10(11)12-7;/h6H,2-5H2,1H3,(H2,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZRNKZBFDCWQTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC2=C(C1)SC(=N2)N.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BrN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

866033-94-5 | |

| Record name | ethyl 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole-6-carboxylate hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

Ethyl 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole-6-carboxylate hydrobromide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

This compound has the following chemical characteristics:

- Molecular Formula : C10H14N2O2S

- CAS Number : 76263-11-1

- Melting Point : 173 - 174 °C

- Boiling Point : Approximately 381 °C at 760 mmHg .

The compound features a benzothiazole ring structure that is known for its pharmacological activity. The presence of the amino and carboxylate groups enhances its interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of benzothiazole derivatives. Ethyl 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole derivatives have been evaluated for their efficacy against various bacterial strains. A study reported that modifications in the benzothiazole structure could lead to enhanced antibacterial properties against both Gram-positive and Gram-negative bacteria .

Anthelmintic Activity

The compound has also shown promising results in in vitro studies against parasitic infections. Research indicates that benzothiazole derivatives can exhibit schistosomicidal activity comparable to praziquantel. For instance, certain derivatives demonstrated 100% mortality of Schistosoma mansoni at concentrations as low as 10 µg/mL . The mechanism appears to involve interference with glucose metabolism in the parasites.

Table of Biological Activities

| Activity Type | Test Organism | Concentration (µg/mL) | Result |

|---|---|---|---|

| Antimicrobial | E. coli | 50 | Inhibition observed |

| Antimicrobial | MRSA | 25 | Significant inhibition |

| Anthelmintic | Schistosoma mansoni | 10 | 100% mortality |

| Antimicrobial | Candida albicans | 50 | Moderate inhibition |

The above table summarizes key findings from various studies focusing on the biological activities of ethyl 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole derivatives.

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors within microbial cells. For example, the structural similarity between benzothiazole and other known anthelmintics suggests a common mode of action involving disruption of metabolic pathways essential for the survival of parasites .

Future Directions

Given its promising biological activities, further research is warranted to explore:

- In vivo Efficacy : Studies assessing the pharmacokinetics and therapeutic efficacy in animal models.

- Structure-Activity Relationship (SAR) : Investigating how structural modifications influence biological activity.

- Combination Therapies : Evaluating the effectiveness of this compound in conjunction with existing antimicrobial agents.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of benzothiazole compounds exhibit promising antimicrobial properties. Ethyl 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole derivatives have been synthesized and evaluated for their activity against various bacterial strains. Studies have shown that these compounds can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli, making them potential candidates for developing new antibiotics .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies demonstrate that it can reduce the production of pro-inflammatory cytokines in immune cells. This suggests its potential use in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Pharmacology

Neuroprotective Effects

Ethyl 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole-6-carboxylate hydrobromide has been studied for its neuroprotective properties. Animal models of neurodegenerative diseases have shown that this compound can protect neurons from oxidative stress and apoptosis. This opens avenues for research into its application in conditions like Alzheimer's disease and Parkinson's disease .

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives. Ethyl 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole has demonstrated cytotoxic effects on various cancer cell lines. Mechanistic studies suggest that it induces apoptosis through the mitochondrial pathway and inhibits cell proliferation by interfering with cell cycle progression .

Organic Synthesis

Building Block in Synthesis

The compound serves as a versatile building block in organic synthesis. It has been utilized in the synthesis of more complex molecules in pharmaceutical chemistry. Its unique structure allows for modifications that can lead to the development of novel compounds with enhanced biological activities .

Case Studies

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

Table 1: Key Structural and Physicochemical Comparisons

Key Differences and Implications

a) Substituent Effects

- Carbamate (SC-353576) : The carbamate group (-OCONH₂) increases hydrolytic stability compared to esters, which could prolong in vivo activity .

b) Core Heterocycle Variations

- Benzothiazole vs. Benzothiophene : The target compound’s benzothiazole core includes a sulfur and nitrogen atom, whereas benzothiophene (e.g., CAS 139950-90-6) lacks the nitrogen, altering electronic properties and reactivity .

c) Salt Forms

- The hydrobromide salt of the target compound improves aqueous solubility compared to free bases or neutral derivatives (e.g., 9VZ), facilitating formulation in drug delivery systems .

Preparation Methods

General Synthetic Strategy

The synthesis of ethyl 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole-6-carboxylate hydrobromide typically proceeds via these key steps:

- Formation of a tetrahydrobenzothiazole intermediate through halogenation and thiourea substitution.

- Introduction of the amino group by reductive amination or nucleophilic substitution.

- Esterification to form the ethyl carboxylate moiety.

- Conversion to the hydrobromide salt for improved stability and isolation.

Detailed Preparation Steps

Halogenation and Thiourea Reaction

- Starting from a ketone precursor such as N-(4-oxocyclohexyl)acetamide, bromination is performed using bromine in an acidic solvent like acetic acid.

- The brominated intermediate is then treated with thiourea, which substitutes the bromine with a thiazole sulfur and amino group, forming the tetrahydrobenzothiazole ring system.

- This step yields N-(2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)acetamide hydrobromide as a crystalline intermediate.

Hydrolysis and Esterification

- The acetamide intermediate undergoes hydrolysis in the presence of a strong acid such as sulfuric acid or hydrobromic acid in aqueous or alcoholic solvents.

- Hydrolysis converts the acetamide to the free amine and carboxylic acid functionalities.

- Subsequent esterification with ethanol (or ethyl acetate) under acidic conditions forms the ethyl ester group at the 6-position of the benzothiazole ring.

Salt Formation with Hydrobromic Acid

- The final amino-ester compound is treated with hydrobromic acid to form the hydrobromide salt.

- Hydrobromic acid is preferred due to its strong acidity and ability to form stable crystalline salts.

- The salt formation improves compound stability, crystallinity, and facilitates purification by filtration.

Representative Synthetic Scheme (Summary)

| Step | Starting Material | Reagents/Conditions | Product |

|---|---|---|---|

| 1 | N-(4-oxocyclohexyl)acetamide | Br2, Acetic acid, RT to reflux | Brominated intermediate |

| 2 | Brominated intermediate | Thiourea, Acetic acid or acetone, 25–50°C | N-(2-amino-4,5,6,7-tetrahydrobenzothiazol-6-yl)acetamide hydrobromide |

| 3 | Acetamide intermediate | H2SO4 or HBr, Water/Ethanol, 40–70°C | 2-amino-4,5,6,7-tetrahydrobenzothiazole-6-carboxylic acid |

| 4 | Carboxylic acid intermediate | Ethanol, Acid catalyst, 45–78°C | Ethyl 2-amino-4,5,6,7-tetrahydrobenzothiazole-6-carboxylate |

| 5 | Amino-ester | Hydrobromic acid, RT | Ethyl 2-amino-4,5,6,7-tetrahydrobenzothiazole-6-carboxylate hydrobromide salt |

Summary Table of Preparation Parameters

| Parameter | Details |

|---|---|

| Key Intermediate | N-(2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)acetamide hydrobromide |

| Preferred Acid for Salt | Hydrobromic acid |

| Solvents Used | Acetic acid, ethanol, 2-propanol, acetone, water |

| Temperature Range | 0°C to reflux (varies by step) |

| Reaction Time | 1–24 hours depending on step |

| Isolation Method | Crystallization and filtration of hydrobromide salt |

| Yield Optimization | Controlled temperature and solvent choice critical for high purity and yield |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of Ethyl 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole-6-carboxylate hydrobromide?

- Methodological Answer : The compound is synthesized via cyclocondensation reactions, often involving substituted benzaldehydes or ketones. For example, refluxing 4-amino-1,2,4-triazole derivatives with substituted aldehydes in ethanol, catalyzed by glacial acetic acid, followed by solvent evaporation and chromatographic purification (e.g., silica gel with ethyl acetate/hexane) yields the target scaffold . Hydrobromide salt formation typically involves treating the free base with HBr in a polar solvent.

Q. Which spectroscopic techniques are critical for characterizing this compound and its intermediates?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR identify proton environments and carbon frameworks. For example, aromatic protons in the benzothiazole ring appear downfield (δ 7.0–8.0 ppm), while tetrahydro ring protons resonate at δ 1.5–3.0 ppm .

- IR : Stretching frequencies for NH₂ (~3300 cm⁻¹), ester C=O (~1700 cm⁻¹), and benzothiazole C-S (~650 cm⁻¹) confirm functional groups .

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ for C₁₀H₁₅N₂O₂S·HBr: calc. 317.02, observed 317.05) .

Q. How is X-ray crystallography applied to resolve the crystal structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELX programs (e.g., SHELXL for refinement) determines bond lengths, angles, and hydrogen-bonding networks. For tetrahydrobenzothiazoles, typical C-S bond lengths are ~1.74 Å, and NH₂ groups participate in intermolecular H-bonds . The WinGX suite facilitates data processing and ORTEP-III generates thermal ellipsoid plots .

Advanced Research Questions

Q. How can researchers address discrepancies between experimental and theoretical spectral data (e.g., NMR chemical shifts)?

- Methodological Answer :

- Computational Validation : Use density functional theory (DFT) with Gaussian or ORCA to calculate theoretical NMR shifts. Compare with experimental data to identify outliers, which may indicate tautomerism or solvent effects .

- Impurity Analysis : LC-MS or TLC can detect byproducts (e.g., diastereomers or hydrolysis products) that skew spectral matches. For example, diastereomeric impurities in the tetrahydro ring system may split NMR peaks .

Q. What strategies optimize crystallographic refinement for this compound when twinning or disorder is observed?

- Methodological Answer :

- Twinning : Use SHELXL’s TWIN/BASF commands to model twin domains. High-resolution data (>1.0 Å) improves refinement stability .

- Disordered Solvents : Apply SQUEEZE (PLATON) to mask electron density from unresolved solvent molecules .

- Hydrogen Bonding : Restrain NH₂ and ester O-H groups using DFIX or DANG commands to maintain geometry during refinement .

Q. How can stereochemical control be achieved during synthesis to avoid undesired diastereomers?

- Methodological Answer :

- Chiral Catalysis : Use enantiopure catalysts (e.g., L-proline) in asymmetric cyclization steps to favor the (6S)-configured product, as seen in related tetrahydrobenzothiazoles .

- Temperature Control : Lower reaction temperatures (e.g., 0–5°C) reduce epimerization risks during esterification or salt formation .

Q. What analytical approaches differentiate between the target compound and its hydrolytic or oxidative degradation products?

- Methodological Answer :

- Stability Studies : Conduct forced degradation under acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions. Monitor via HPLC with a C18 column (gradient: 0.1% TFA in H₂O/ACN) .

- Mass Fragmentation : Characterize degradation products using ESI-MS/MS. For example, ester hydrolysis generates a carboxylic acid fragment (m/z ~165) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.